molecular formula C16H27N3O5S B5654132 1-{4-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-4-oxobutyl}pyrrolidin-2-one

1-{4-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-4-oxobutyl}pyrrolidin-2-one

Cat. No. B5654132
M. Wt: 373.5 g/mol
InChI Key: XZDQCCFSVLZOSU-KGLIPLIRSA-N
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Description

The compound "1-{4-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-4-oxobutyl}pyrrolidin-2-one" represents a structurally complex molecule that involves multiple functional groups and stereochemistry. The relevance of this compound spans various fields, including organic chemistry and pharmacology, due to its intricate synthesis and potential biological activities.

Synthesis Analysis

The synthesis of related heterocyclic structures, like pyrrolopyridine and pyrazinopyridine derivatives, often involves multi-component reactions, including modifications of the Ugi reaction, to construct the core scaffold efficiently (Ilyin et al., 2006). These syntheses highlight the complexity and the innovative approaches required to assemble such molecules, emphasizing the need for precise control over reaction conditions to achieve the desired stereochemistry and functional group incorporation.

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule features a combination of several heterocyclic rings, such as pyrrolopyridine and pyrazinopyridine cores, which are synthesized through creative adaptations of classical reactions. The structure often involves stereochemical considerations due to the presence of multiple chiral centers, which are crucial for the molecule's biological activity and physical properties.

Chemical Reactions and Properties

Compounds with similar structural frameworks exhibit a range of chemical reactivities, including reactions with nucleophiles, electrophiles, and participation in cycloaddition reactions. Their reactivity is significantly influenced by the presence of electron-withdrawing or donating groups, heteroatoms, and the inherent strain within the bicyclic or tricyclic systems (Goto et al., 1991).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are directly affected by their molecular structure. The presence of hydroxyl groups and ether linkages can lead to hydrogen bonding, impacting solubility in various solvents and the potential for crystal formation, which is critical for purification and characterization processes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photostability, of the molecule can be influenced by its heterocyclic components and substituents. These properties are crucial for understanding the molecule's behavior in biological systems and its stability under physiological conditions.

properties

IUPAC Name

1-[4-[(4aR,7aS)-1-(2-hydroxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-4-oxobutyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O5S/c20-10-9-17-7-8-19(14-12-25(23,24)11-13(14)17)16(22)4-2-6-18-5-1-3-15(18)21/h13-14,20H,1-12H2/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDQCCFSVLZOSU-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCC(=O)N2CCN(C3C2CS(=O)(=O)C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)CCCC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(4aR,7aS)-1-(2-hydroxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-4-oxobutyl]pyrrolidin-2-one

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